
1-Phenylselanylhexylselanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylselanylhexylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a benzene ring and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylselanylhexylselanylbenzene can be synthesized through a multi-step process involving the formation of selenium-carbon bonds. One common method involves the reaction of phenylselenol with hexyl bromide in the presence of a base, followed by the reaction with selenium powder to form the desired compound. The reaction conditions typically include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylselanylhexylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original selenides.
Substitution: The phenyl and hexyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Reactions are typically carried out in organic solvents like THF, DCM, or acetonitrile.
Major Products:
Oxidation Products: Selenoxides and selenones.
Reduction Products: Original selenides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenylselanylhexylselanylbenzene has several scientific research applications, including:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1-Phenylselanylhexylselanylbenzene involves its interaction with biological molecules and cellular pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways. The compound may target specific enzymes or proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylselanylhexylselanylbenzene can be compared with other organoselenium compounds, such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocysteine: An amino acid containing selenium, essential for the function of certain enzymes.
Selenomethionine: A selenium-containing amino acid used as a dietary supplement.
Uniqueness: this compound is unique due to its specific structure, which combines a phenyl group, a hexyl chain, and selenium atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
64042-27-9 |
|---|---|
Molekularformel |
C18H22Se2 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1-phenylselanylhexylselanylbenzene |
InChI |
InChI=1S/C18H22Se2/c1-2-3-6-15-18(19-16-11-7-4-8-12-16)20-17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
InChI-Schlüssel |
MFMGXANBIPPECS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)

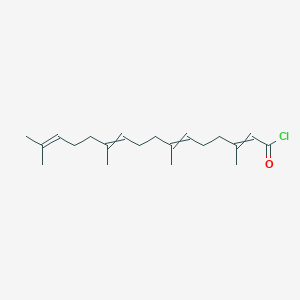
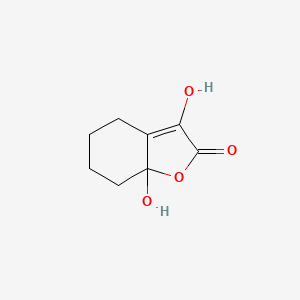
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)

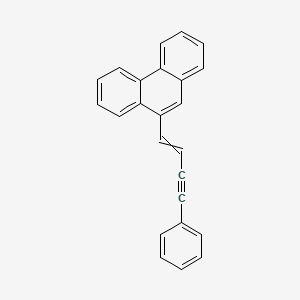
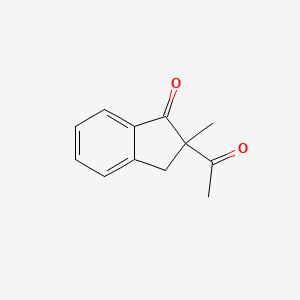
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
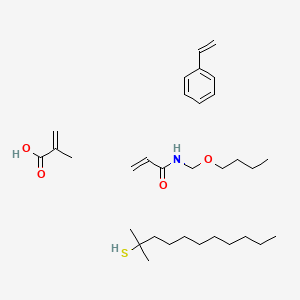
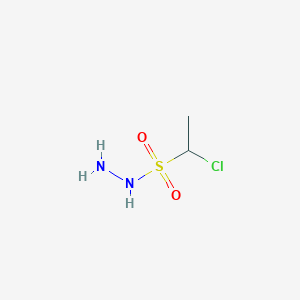
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)

